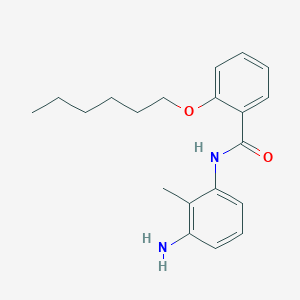

N-(3-Amino-2-methylphenyl)-2-(hexyloxy)benzamide

Description

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-hexoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-3-4-5-8-14-24-19-13-7-6-10-16(19)20(23)22-18-12-9-11-17(21)15(18)2/h6-7,9-13H,3-5,8,14,21H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZLTAYAKVWOCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Amino-2-methylphenyl)-2-(hexyloxy)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_{17}H_{25}N_{2}O_{2}

- Molecular Weight : 287.39 g/mol

- Functional Groups : The compound features an amino group, a hexyloxy substituent, and an amide bond which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity to various targets.

- Lipophilicity : The hexyloxy group increases the compound's lipophilicity, allowing it to penetrate cell membranes effectively.

- Enzyme Modulation : Research indicates that this compound may modulate enzymatic activities, particularly those involved in epigenetic regulation such as histone deacetylases (HDACs), which play a significant role in cancer therapy by inducing apoptosis in cancer cells.

Anticancer Properties

This compound has been investigated for its anticancer properties. Studies have shown that:

- It acts as an HDAC inhibitor, leading to cell cycle arrest and apoptosis in various cancer cell lines.

- Compounds with similar structures have demonstrated significant cytotoxicity against several cancer types, suggesting a potential therapeutic application in oncology.

Antimicrobial Activity

In addition to its anticancer effects, this compound has also been explored for antimicrobial properties:

- Preliminary studies indicate that it exhibits activity against certain bacterial strains, making it a candidate for further investigation in the field of infectious diseases.

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

-

In Vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit HDAC activity in cultured cancer cells, leading to altered gene expression profiles associated with tumor suppression.

Study Type Findings Reference In Vitro Inhibition of HDACs; induced apoptosis Antimicrobial Activity against Gram-positive bacteria - Mechanistic Insights : Investigations into its mechanism of action revealed that the compound reduces NADP and NADPH levels by inhibiting nicotinamide adenine dinucleotide kinase (NADK), destabilizing dihydrofolate reductase (DHFR), which is crucial for cellular growth and proliferation .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₂₀H₂₆N₂O₂

- Molecular Weight : 326.43 g/mol

- CAS Number : 1020056-42-1

The compound features an amide functional group and an aromatic ring, which contributes to its reactivity and biological activity. The presence of the hexyloxy group enhances its lipophilicity, facilitating cellular penetration.

Medicinal Chemistry

N-(3-Amino-2-methylphenyl)-2-(hexyloxy)benzamide has been studied for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. Research has shown that it can act as a histone deacetylase (HDAC) inhibitor, which is crucial in cancer therapy due to its ability to modulate gene expression involved in cell growth and differentiation .

- Anti-inflammatory Properties : The compound has demonstrated potential anti-inflammatory effects, making it a candidate for treating various inflammatory diseases. Its mechanism may involve the modulation of inflammatory pathways through enzyme inhibition.

Biochemical Research

In biochemical studies, this compound serves as a biochemical probe to investigate enzyme interactions. Its ability to interact with specific proteins allows researchers to explore metabolic pathways and enzyme kinetics .

Organic Synthesis

This compound is utilized as a reagent in organic synthesis, particularly in the development of more complex molecules. Its reactivity can be exploited in various chemical transformations, including nucleophilic substitutions and electrophilic aromatic substitutions.

Case Studies and Research Findings

- Study on Anticancer Properties : A recent study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of breast cancer cells by inducing apoptosis through HDAC inhibition. The study highlighted its potential as a lead compound for developing new anticancer therapies.

- Inflammatory Disease Research : Another investigation focused on the anti-inflammatory effects of this compound in animal models of arthritis. Results indicated a significant reduction in inflammatory markers, suggesting its therapeutic potential for managing chronic inflammatory conditions.

- Enzyme Interaction Studies : Research exploring the interaction of this compound with specific enzymes revealed that it could modulate their activity, providing insights into its role as a biochemical probe for studying metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Pharmacological and Physicochemical Properties

- Lipophilicity : The hexyloxy chain in the target compound increases logP compared to analogs like [125I]PIMBA (piperidinyl group) or Capmatinib (heteroaromatic substituents). This may improve blood-brain barrier penetration but reduce aqueous solubility .

- Receptor Binding: Sigma receptor ligands (e.g., [125I]PIMBA) rely on aromatic iodination and piperidinyl groups for high-affinity binding. The target compound lacks these features but may interact with alternative targets via its amino group .

- Antimicrobial Potential: QSAR studies on 2-azetidinone benzamides (e.g., compound 4 in ) indicate that topological indices (Balaban index, molecular connectivity) correlate with activity. The target compound’s hexyloxy chain could enhance bacterial membrane disruption .

Preparation Methods

General Synthetic Approach

The classical and most documented method for preparing such benzamide derivatives involves amide bond formation via acylation of the aromatic amine with an acid chloride or activated ester of the corresponding substituted benzoic acid. For this compound, the key reactants are:

- 3-Amino-2-methylbenzoic acid or its aromatic amine derivative

- 2-(Hexyloxy)benzoyl chloride or an activated ester derivative

The reaction is typically conducted in the presence of a base (e.g., triethylamine) and an organic solvent such as dichloromethane under reflux conditions. The product is purified by recrystallization or chromatography.

Detailed Reaction Conditions

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Preparation of 2-(hexyloxy)benzoyl chloride from 2-(hexyloxy)benzoic acid using thionyl chloride or oxalyl chloride | Activation of carboxylic acid to acid chloride | Ensures high reactivity for amide bond formation |

| 2 | Reaction of 3-amino-2-methylphenyl compound with 2-(hexyloxy)benzoyl chloride in dichloromethane | Formation of amide bond | Base such as triethylamine scavenges HCl formed |

| 3 | Purification by recrystallization or column chromatography | Isolation of pure product | Solvent choice affects yield and purity |

Alternative Activation Methods

- Use of activated esters or carbamates: Instead of acid chlorides, activated esters such as nitrophenyl esters or carbamates can be employed to improve chemoselectivity and reduce side reactions, especially in the presence of sensitive aromatic amino groups.

- Chemoselective amidation: Recent patents describe methods for highly chemoselective amidation in the presence of aromatic amino groups using aryl carbamates or esters without catalysts, under mild conditions (40–120 °C, preferably 60–100 °C) in polar aprotic solvents like dimethyl sulfoxide (DMSO). This approach avoids side reactions and is suitable for industrial scale synthesis.

Research Findings and Optimization

Chemoselectivity and Reaction Efficiency

- The presence of aromatic amino groups often complicates amidation due to competing reactions; however, the use of activated aryl esters with electron-withdrawing groups (e.g., nitro-substituted phenyl esters) significantly enhances selectivity toward amide formation while leaving the aromatic amine intact.

- The reaction time typically ranges from 1 to 8 hours, with optimal yields obtained between 3 to 5 hours at 60–100 °C.

- Bases such as triethylamine, sodium hydroxide, or sodium methoxide are used in 1.3 to 1.5 equivalents to neutralize acid byproducts and facilitate the reaction.

Solvent Effects

- Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are preferred due to their ability to dissolve both reactants and promote nucleophilic attack on the activated carbonyl carbon.

- DMSO is particularly favored for its high boiling point and ability to stabilize intermediates, leading to improved yields.

Purification and Yield

- Post-reaction, the crude product is typically purified by recrystallization from solvents such as toluene or isopropanol.

- Column chromatography may be employed when higher purity is required.

- Yields reported for similar benzamide syntheses range from 70% to 85%, depending on the purity of starting materials and reaction conditions.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid chloride method | 3-amino-2-methylphenyl + 2-(hexyloxy)benzoyl chloride, triethylamine | DCM, reflux, 3-5 h | High reactivity, straightforward | Requires handling of acid chlorides, possible side reactions |

| Activated ester method | 3-amino-2-methylphenyl + 2-(hexyloxy)phenyl nitrophenyl ester | DMSO, 60-100 °C, 3-5 h | High chemoselectivity, mild conditions | Synthesis of activated ester needed |

| Carbamate-mediated amidation | Aromatic amine + aryl carbamate | DMSO, 40-120 °C, 1-8 h | Catalyst-free, environmentally friendly | May require longer reaction times |

Q & A

Basic: What synthetic strategies are recommended for achieving high-purity N-(3-Amino-2-methylphenyl)-2-(hexyloxy)benzamide?

Answer:

Optimize reaction conditions by selecting aprotic solvents (e.g., dichloromethane) and coupling agents to facilitate amide bond formation. Purification via preparative HPLC (as in , achieving 96.9% purity) is critical. Hazard assessments must precede synthesis, including mutagenicity screening (Ames II testing) and decomposition analysis via DSC, as outlined in . Scale adjustments (e.g., 125 mmol scale in ) require careful stoichiometric recalibration .

Advanced: How can conflicting spectral data (e.g., NMR shifts) during structural elucidation be resolved?

Answer:

Use 2D NMR (COSY, HSQC) to resolve overlapping signals, and cross-reference with computational predictions (e.g., density functional theory). For example, and provide detailed and NMR assignments for analogous benzamides. Discrepancies may arise from solvent effects or tautomerism; replicate experiments in deuterated DMSO or CDCl to confirm reproducibility .

Basic: Which analytical techniques are essential for verifying the structural integrity of this compound?

Answer:

Combine high-resolution mass spectrometry (HRMS, e.g., ESI-MS in ) with elemental analysis. X-ray crystallography (as in for related structures) provides definitive conformation. Purity validation via HPLC (≥95%, as in ) ensures batch consistency .

Advanced: What methodologies are effective for studying structure-activity relationships (SAR) in benzamide derivatives?

Answer:

Systematically modify substituents (e.g., hexyloxy vs. methoxy groups) and assess biological activity via in vitro assays (e.g., Trypanosoma brucei inhibition in ). Molecular docking studies (e.g., targeting enzymes like CYP450) paired with in vivo efficacy trials can identify pharmacophores. highlights trifluoromethyl groups enhancing receptor binding .

Basic: How should researchers handle mutagenicity risks during synthesis?

Answer:

Conduct Ames II testing (as in ) to evaluate mutagenic potential. Use fume hoods and PPE when handling intermediates like anomeric amides. Mutagenicity levels comparable to benzyl chloride () necessitate strict exposure controls .

Advanced: What computational tools can predict the pharmacokinetic properties of this compound?

Answer:

Leverage QSAR models using software like Schrödinger Suite or MOE. Parameters such as logP (lipophilicity) and polar surface area (PSA) can be derived from analogs in and . Molecular dynamics simulations assess metabolic stability against liver microsomes .

Basic: What purification methods are optimal for isolating this compound?

Answer:

Column chromatography with gradient elution (e.g., hexane/EtOAc) followed by recrystallization in acetonitrile (). For scale-up, centrifugal partition chromatography (CPC) improves yield without compromising purity .

Advanced: How can researchers address low yields in the final coupling step of synthesis?

Answer:

Evaluate coupling agents (e.g., HATU vs. EDC/HOBt) and reaction temperature. suggests sodium pivalate as a base to enhance nucleophilicity. Monitor intermediates via TLC and consider protecting groups for the amino moiety to prevent side reactions .

Basic: What spectroscopic benchmarks are available for validating synthetic success?

Answer:

Compare NMR chemical shifts (e.g., aromatic protons at δ 7.86–6.96 ppm in ) and IR carbonyl stretches (~1650 cm). HRMS data (e.g., m/z 332.1129 [M+H] in ) confirm molecular weight .

Advanced: How can in silico modeling guide the design of derivatives with improved metabolic stability?

Answer:

Use ADMET predictors (e.g., SwissADME) to optimize substituents. Introduce electron-withdrawing groups (e.g., trifluoromethyl in ) to reduce CYP450-mediated oxidation. MD simulations (e.g., GROMACS) assess binding to serum albumin, as in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.